molecular formula C8H9F2NO B1307924 2,3-Difluoro-4-methoxybenzylamine CAS No. 886500-75-0

2,3-Difluoro-4-methoxybenzylamine

Cat. No.: B1307924
CAS No.: 886500-75-0
M. Wt: 173.16 g/mol
InChI Key: DBQHLJOOMYBKNQ-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-methoxybenzylamine is an organic compound with the molecular formula C8H9F2NO and a molecular weight of 173.16 g/mol . It is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzylamine structure. This compound is primarily used in research and development within the fields of chemistry and biology.

Scientific Research Applications

2,3-Difluoro-4-methoxybenzylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-methoxybenzylamine typically involves the reaction of 2,3-difluoro-4-methoxybenzaldehyde with ammonia or an amine source under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-methoxybenzylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted benzylamine derivatives.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-methoxybenzylamine is not extensively documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluorobenzylamine: Lacks the methoxy group, which may affect its reactivity and binding properties.

    4-Methoxybenzylamine: Lacks the fluorine atoms, which can influence its chemical stability and biological activity.

    2,4-Difluorobenzylamine: Has a different fluorine substitution pattern, potentially leading to different chemical and biological properties.

Uniqueness

2,3-Difluoro-4-methoxybenzylamine is unique due to the specific positioning of the fluorine atoms and the methoxy group on the benzylamine structure. This unique arrangement can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(2,3-difluoro-4-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-3H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQHLJOOMYBKNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396838
Record name 2,3-Difluoro-4-methoxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886500-75-0
Record name 2,3-Difluoro-4-methoxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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